An In-depth Technical Guide to 2-Bromobenzo[c]phenanthrene (CAS 53034-15-4)
An In-depth Technical Guide to 2-Bromobenzo[c]phenanthrene (CAS 53034-15-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzo[c]phenanthrene Scaffold
Polycyclic aromatic hydrocarbons (PAHs) represent a vast class of organic molecules composed of fused aromatic rings.[1] Within this family, benzo[c]phenanthrene (CAS 195-19-7) is a notable member, comprising four fused benzene rings in a non-linear, helical arrangement.[1][2] This structural feature imparts a non-planar, chiral geometry to the molecule.[1] Benzo[c]phenanthrene is an environmentally occurring compound and is considered weakly carcinogenic.[1][3] Its derivatives are subjects of interest in medicinal chemistry and materials science due to their unique electronic and structural properties.[4]
This guide focuses on a specific halogenated derivative, 2-Bromobenzo[c]phenanthrene (CAS 53034-15-4). As a rare chemical, detailed experimental data in public literature is scarce. Therefore, this document serves as a technical synthesis, combining known data for the parent compound with established principles of organic chemistry to provide expert insights into the properties, synthesis, and potential reactivity of this specific isomer. The bromine atom serves as a versatile synthetic handle, positioning this molecule as a key intermediate for the construction of more complex functional derivatives.
Physicochemical and Structural Properties
While specific experimental data for 2-Bromobenzo[c]phenanthrene is not widely published, its core properties can be inferred from its molecular formula and comparison with the parent compound.
Table 1: Core Properties of 2-Bromobenzo[c]phenanthrene
| Property | Value | Source |
| CAS Number | 53034-15-4 | - |
| Molecular Formula | C₁₈H₁₁Br | - |
| Molecular Weight | 307.18 g/mol | - |
The introduction of a bromine atom is expected to increase the melting and boiling points relative to the parent compound due to the increase in molecular mass and stronger intermolecular van der Waals forces. Solubility is expected to remain poor in polar solvents like water and high in nonpolar organic solvents such as toluene, dichloromethane, and tetrahydrofuran.[1]
Table 2: Experimental Properties of the Parent Compound, Benzo[c]phenanthrene
| Property | Value | Source |
| CAS Number | 195-19-7 | [1] |
| Molecular Formula | C₁₈H₁₂ | [1] |
| Molecular Weight | 228.29 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 68 °C | [1] |
| Boiling Point | 436.7 °C | [1] |
| Density | 1.19 g/cm³ | [1] |
Synthesis and Mechanistic Considerations
A validated, step-by-step synthesis for 2-Bromobenzo[c]phenanthrene is not available in surveyed literature. Direct bromination of benzo[c]phenanthrene is unlikely to be a viable strategy due to regioselectivity issues. Electrophilic aromatic substitution on similar, less complex PAHs like phenanthrene preferentially occurs at the most electron-rich positions that lead to the most stable carbocation intermediate.
Insight from a Related Reaction: Bromination of Phenanthrene
The bromination of phenanthrene is a well-documented electrophilic aromatic substitution that overwhelmingly yields 9-bromophenanthrene.[5][6] The rationale for this high regioselectivity lies in the stability of the intermediate Wheland complex (sigma complex). Attack at the C9 position allows the positive charge to be delocalized while preserving two intact, stable benzene rings within the structure, minimizing the loss of resonance energy.[6] Attack at other positions would disrupt more of the aromatic system, resulting in a higher energy, less stable intermediate.
Caption: Workflow for the selective bromination of phenanthrene.
Exemplary Protocol: Synthesis of 9-Bromophenanthrene This protocol is adapted from a standard organic synthesis procedure for phenanthrene and illustrates the principles of direct bromination on a related scaffold.[5]
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Dissolution: Dissolve phenanthrene (1.0 eq) in a suitable dry, nonpolar solvent (e.g., carbon tetrachloride) in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.
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Reaction Initiation: Heat the mixture to a gentle reflux.
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Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over several hours. Hydrogen bromide gas will evolve and should be directed to a scrubber.
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Completion: After the addition is complete, continue to stir at reflux for an additional 2 hours to ensure the reaction goes to completion and to expel residual HBr.
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Workup: Cool the reaction mixture and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by distillation under high vacuum or by recrystallization from a solvent like ethanol to yield pure 9-bromophenanthrene.[5]
Proposed Synthetic Strategy for 2-Bromobenzo[c]phenanthrene
Given the challenges of direct bromination, a more plausible route to 2-Bromobenzo[c]phenanthrene would involve constructing the polycyclic core from a precursor that already contains the bromine atom at the desired position. A common and powerful method for synthesizing such complex PAHs is the oxidative photocyclization of stilbene-type precursors.
Caption: Retrosynthetic analysis for 2-Bromobenzo[c]phenanthrene.
This retrosynthetic analysis suggests a Wittig reaction between a brominated benzaldehyde derivative and a naphthylmethylphosphonium ylide to form the key stilbene precursor, which would then be cyclized.
Spectroscopic Analysis (Predicted)
No experimental spectra for 2-Bromobenzo[c]phenanthrene are publicly available. However, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known assignments of the parent compound and established substituent effects.
Caption: IUPAC numbering for the benzo[c]phenanthrene core.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of the parent benzo[c]phenanthrene shows a complex pattern of signals in the aromatic region (approx. 122-133 ppm). For 2-Bromobenzo[c]phenanthrene, the most significant change would be observed for the carbon directly attached to the bromine (C2). Due to the "heavy atom effect," the resonance for this ipso-carbon is predicted to shift significantly upfield (to a lower ppm value) compared to its position in the parent compound.[7] The adjacent carbons (C1 and C3) would likely experience a modest downfield shift.
Table 3: Comparison of Experimental ¹³C Shifts for Benzo[c]phenanthrene and Predicted Shifts for the 2-Bromo Derivative
| Carbon Position | Benzo[c]phenanthrene (Experimental δ, ppm) | 2-Bromobenzo[c]phenanthrene (Predicted Effect) |
| C2 | ~126-128 | Significant Upfield Shift (Heavy Atom Effect) |
| C1, C3 | ~123-128 | Modest Downfield Shift |
| Other Carbons | 122-133 | Minimal to minor shifts |
¹H NMR Spectroscopy
The ¹H NMR spectrum of benzo[c]phenanthrene is characterized by a series of multiplets in the highly deshielded region of ~7.6 to 9.2 ppm.[8] In the 2-bromo derivative, the protons on the brominated ring (H1 and H3) would be most affected. Their chemical shifts would change, and their coupling patterns would simplify as they would only couple to each other (as ortho protons) and to more distant protons. Protons on the adjacent rings, particularly H4, may also experience a slight shift due to the electronic perturbation of the bromine atom. The overall spectrum is expected to remain complex but would lack one of the original proton signals from the parent compound, which has been substituted by bromine.
Reactivity and Potential for Drug Development
The primary utility of 2-Bromobenzo[c]phenanthrene in a research and development context lies in the reactivity of the carbon-bromine bond. This aryl bromide is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for constructing C-C, C-N, and C-O bonds.
Caption: Potential synthetic transformations of 2-Bromobenzo[c]phenanthrene.
This synthetic versatility allows researchers to use 2-Bromobenzo[c]phenanthrene as a scaffold to build a library of novel, more complex molecules. By attaching different functional groups, properties such as solubility, lipophilicity, and biological target affinity can be systematically modulated.
While this specific molecule has no documented biological activity, phenanthrene derivatives isolated from natural sources have demonstrated a wide range of effects, including:
Therefore, 2-Bromobenzo[c]phenanthrene is a valuable starting material for synthesizing new chemical entities that could be screened for similar, or novel, therapeutic activities.
Toxicology and Safe Handling
Specific toxicological data for 2-Bromobenzo[c]phenanthrene are not available. The hazard profile must be extrapolated from data on the parent compound and the general class of brominated PAHs.
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Parent Compound Hazards: Benzo[c]phenanthrene is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and eye irritation and is suspected of causing genetic defects and cancer.[2]
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Class Hazards: Brominated PAHs are recognized as an emerging class of persistent organic pollutants with toxicities that can be similar to dioxins.[8]
Safe Handling Protocol: Given the potential for high toxicity, 2-Bromobenzo[c]phenanthrene should be handled with stringent safety precautions.
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Use appropriate tools for transfers.
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Storage: Store in a well-sealed container in a cool, dry, dark, and well-ventilated area, away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Bromobenzo[c]phenanthrene is a specialized chemical building block derived from the non-planar PAH, benzo[c]phenanthrene. While comprehensive experimental data for this compound is limited, its chemical properties, spectral characteristics, and reactivity can be reliably predicted based on established chemical principles and data from related compounds. Its primary value lies in the synthetically versatile C-Br bond, which enables its use as a scaffold in palladium-catalyzed cross-coupling reactions. This positions the molecule as a key starting material for the discovery of novel compounds with potential applications in medicinal chemistry and materials science. Due to the known hazards of PAHs and their halogenated derivatives, strict adherence to safety protocols is mandatory when handling this compound.
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